molecular formula C10H8INO2 B035322 Methyl 4-iodo-1H-indole-3-carboxylate CAS No. 101909-44-8

Methyl 4-iodo-1H-indole-3-carboxylate

Cat. No.: B035322
CAS No.: 101909-44-8
M. Wt: 301.08 g/mol
InChI Key: RLXRPTKPAIJVLC-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1H-indole-3-carboxylate (CAS 101909-44-8) is a high-value iodinated indole derivative designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial synthetic intermediate for constructing complex molecules. Its molecular structure, which features an ester group and an iodine atom on the indole scaffold, makes it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are fundamental for creating diverse chemical libraries aimed at probing biological pathways and identifying new therapeutic agents. Indole derivatives are recognized for their profound significance in medicinal chemistry, exhibiting a wide spectrum of biological activities. As a functionalized indole, this compound is a key building block in the synthesis of novel molecules targeting various diseases, including cancer, microbial infections, and metabolic disorders. Researchers utilize it to develop and optimize lead compounds, leveraging its reactivity to introduce structural diversity and enhance interactions with biological macromolecules. It is supplied with a guaranteed purity of ≥98% (by HPLC) and must be stored refrigerated (2-8°C) in a sealed, dry container. This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 4-iodo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXRPTKPAIJVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363843
Record name Methyl 4-iodo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101909-44-8
Record name Methyl 4-iodo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Key Reagents

The iodination proceeds through an EAS mechanism, where iodine (I⁺) acts as the electrophile. The indole ring’s electron-rich C-4 position becomes the target due to resonance stabilization from the nitrogen atom. Common iodinating systems include:

  • Iodine (I₂) with Oxidizing Agents : Oxidants like N-iodosuccinimide (NIS) or hydrogen peroxide (H₂O₂) generate I⁺ in situ.

  • Lewis Acid Catalysts : BF₃·Et₂O or ZnCl₂ enhance electrophilicity by polarizing the I–I bond.

  • Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide, DMF) stabilize ionic intermediates and improve solubility.

A representative reaction equation is:

Methyl 1H-indole-3-carboxylate+I2OxidantMethyl 4-iodo-1H-indole-3-carboxylate+HI\text{Methyl 1H-indole-3-carboxylate} + I_2 \xrightarrow{\text{Oxidant}} \text{this compound} + HI

Optimized Protocol from Recent Studies

A 2024 study demonstrated a high-yield synthesis using iodine and potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours. Key parameters include:

ParameterSpecificationImpact on Yield/Purity
Iodine Equiv. 1.2 equivalentsMinimizes diiodination byproducts
Temperature 80°CBalances reaction rate and selectivity
Solvent DMFEnhances iodine solubility
Base K₂CO₃ (2.0 equiv.)Neutralizes HI, shifting equilibrium

This protocol achieved an isolated yield of 86% with >97% purity, as confirmed by HPLC.

Regioselectivity Control and Competing Pathways

Electronic and Steric Influences

Regioselectivity at C-4 is governed by:

  • Electron-Donating Groups : The ester group at C-3 deactivates the ring but directs substitution to C-4 via resonance.

  • Steric Hindrance : Bulky substituents at C-2 or C-5 reduce competing reactions at adjacent positions.

Competing Iodination at C-3

Under suboptimal conditions, iodination may occur at C-3, producing methyl 3-iodo-1H-indole-3-carboxylate as a byproduct. Strategies to suppress this include:

  • Lowering reaction temperature to 0–5°C.

  • Using directing groups (e.g., methoxy) at C-6 to block C-3 accessibility.

Purification and Analytical Validation

Isolation Techniques

Crude product purification involves:

  • Liquid-Liquid Extraction : Partitioning between ethyl acetate and water to remove inorganic salts.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.

  • Recrystallization : Ethanol/water mixture to obtain crystalline product.

Analytical Characterization

TechniqueKey Data PointsPurpose
¹H NMR δ 8.2 ppm (C-5 aromatic H)Confirms substitution pattern
¹³C NMR δ 165 ppm (ester C=O)Verifies ester functionality
HPLC Retention time = 6.7 minPurity assessment (>97%)
MS (ESI) m/z 301 [M+H]⁺Molecular weight confirmation

Data from these methods align with literature values, ensuring structural fidelity.

Alternative Synthetic Routes

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable indirect synthesis by coupling iodinated precursors. For example:

Methyl 3-bromo-1H-indole-3-carboxylate+Ar-B(OH)2Pd(PPh3)4Methyl 4-iodo-1H-indole-3-carboxylate\text{Methyl 3-bromo-1H-indole-3-carboxylate} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound}

This method offers flexibility but requires pre-functionalized starting materials.

Radical Iodination

Recent advances utilize iodine radicals generated via photoredox catalysis. This approach operates under milder conditions (room temperature, visible light) but currently yields <50%.

Industrial-Scale Production Considerations

Scaling the lab protocol necessitates addressing:

  • Cost Efficiency : Replacing DMF with cheaper solvents (e.g., acetonitrile).

  • Waste Management : HI neutralization with Na₂S₂O₃ before disposal.

  • Process Safety : Automated temperature control to prevent exothermic runaway reactions .

Scientific Research Applications

Synthetic Chemistry Applications

Methyl 4-iodo-1H-indole-3-carboxylate serves as a versatile building block in synthetic organic chemistry. Its indole structure is significant for the synthesis of various indole derivatives, which are known for their diverse biological activities.

Synthesis of Indole Derivatives

The compound can be utilized in the synthesis of polysubstituted indoles through various methodologies, including:

  • Catalytic Asymmetric Dearomatization : This method allows for the construction of indole cores with diverse substitution patterns, enhancing the complexity and functionality of the resulting compounds. For instance, reactions involving this compound can lead to the formation of various 3-substituted indoles, which are critical in pharmaceutical chemistry .
  • Direct Iodination Reactions : The compound can undergo regioselective iodination at the C5 position, facilitating the introduction of iodine as a functional group that can further participate in cross-coupling reactions or serve as a leaving group in subsequent transformations .

Pharmaceutical Development

The indole moiety is a core structure in many bioactive compounds, making this compound valuable in drug discovery and development.

Anticancer Research

Recent studies have highlighted the anticancer potential of indole derivatives. This compound has been investigated for its cytotoxic properties against various cancer cell lines. Its derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting that they may serve as lead compounds for new anticancer drugs .

Neuropharmacology

Indoles are also implicated in neuropharmacological activity. Compounds derived from this compound have been explored for their effects on neurotransmitter systems, which could lead to novel treatments for neurological disorders .

Biological Research

Beyond synthetic and pharmaceutical applications, this compound plays a role in biological research.

Mechanistic Studies

The compound is used in mechanistic studies to understand the interactions between indoles and biological targets. Its ability to form complexes with proteins or enzymes makes it a suitable candidate for studying enzyme inhibition and receptor binding .

Material Science

Indoles have been employed as structural components in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their electronic properties and stability .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ResearchPMC7730962Indole derivatives showed significant cytotoxicity against cancer cells.
NeuropharmacologyRSC PublicationDemonstrated potential effects on neurotransmitter systems, indicating therapeutic possibilities for neurological disorders.
Material ScienceAmerican ElementsIndoles used in OLEDs; highlighted electronic properties beneficial for material applications.

Mechanism of Action

The mechanism of action for Methyl 4-iodo-1H-indole-3-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, such as enzymes and receptors. The iodine atom and the ester group may influence the compound’s reactivity and binding affinity to these targets, potentially affecting cellular pathways and biological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Methyl 4-iodo-1H-indole-3-carboxylate and Analogs

Compound Name Substituent at 4-Position Substituent at 3-Position Additional Functional Groups
This compound Iodine (I) Methyl ester (COOCH₃) None
Methyl 1-methyl-1H-indole-3-carboxylate Hydrogen (H) Methyl ester (COOCH₃) Methyl group at 1-position
Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate Methoxy (OCH₃) Methyl ester (COOCH₃) Benzene ring fused at 4-position
Methyl 1-methyl-β-carboline-3-carboxylate Hydrogen (H) Methyl ester (COOCH₃) β-carboline scaffold

Key Observations :

  • Iodine vs. Methoxy Groups: The iodine in this compound increases molecular weight and polarizability compared to methoxy-substituted analogs like Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate.
  • N-Methylation : Methyl 1-methyl-1H-indole-3-carboxylate exhibits altered hydrogen-bonding patterns due to the 1-methyl group, reducing N–H availability for intermolecular interactions compared to the parent indole .

Key Findings :

  • Synthesis Efficiency: Methyl 1-methyl-1H-indole-3-carboxylate achieves high yields (>90%) via acid-catalyzed esterification, whereas β-carboline derivatives require harsher oxidants (e.g., KMnO₄) with moderate yields (71.3%) .
  • Crystal Packing : The iodine substituent in this compound likely induces distinct packing patterns compared to methoxy or methyl analogs due to its larger atomic radius and polarizability.

Biological Activity

Methyl 4-iodo-1H-indole-3-carboxylate is a derivative of indole, a compound known for its extensive biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications in medicine, and comparative studies with related compounds.

Overview of Indole Derivatives

Indole derivatives, including this compound, exhibit a variety of biological activities such as antiviral , anticancer , antimicrobial , and anti-inflammatory properties. The presence of the iodine atom in this compound enhances its reactivity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry .

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The iodine atom can increase binding affinity, thereby enhancing biological activity. This compound can influence several biochemical pathways, contributing to its diverse effects .

Anticancer Properties

This compound has potential as an anticancer agent. Indoles are often evaluated for their cytotoxic effects against various cancer cell lines. For instance, research indicates that certain indole derivatives exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 1: Comparative Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Methyl 1H-indole-3-carboxylateMCF-729.1
Ethyl 4-bromo-1H-indole-3-carboxylateA549TBD
Methyl 5-iodo-1H-indole-3-carboxylateHepG2TBD

Note: TBD indicates that specific IC50 values for this compound need further investigation.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. Studies suggest that they can inhibit the growth of various bacterial strains. The presence of the iodine atom may enhance the antimicrobial efficacy compared to non-halogenated indoles .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of indole derivatives in various therapeutic areas:

  • Antiviral Studies : Research on indole derivatives has demonstrated their ability to inhibit HIV replication through interactions with integrase . Further structural modifications could enhance their efficacy.
  • Anticancer Research : A study indicated that compounds similar to this compound showed promising results against multiple cancer cell lines, suggesting potential for development into effective chemotherapeutics .
  • Antimicrobial Testing : Various indoles were tested against bacterial strains like E. coli and S. aureus, revealing significant inhibition zones, indicating their potential as antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic strategies ensure regioselective iodination at the 4-position of Methyl 4-iodo-1H-indole-3-carboxylate?

  • Methodological Answer : Regioselective iodination can be achieved using directing groups or controlled reaction conditions. For example, the carboxylate group at the 3-position may act as a directing group, favoring electrophilic substitution at the 4-position. Sonogashira coupling (as used in analogous indole syntheses) followed by iodination under mild conditions (e.g., N-iodosuccinimide in DMF) could minimize side reactions . Monitoring reaction progress via TLC and optimizing stoichiometry are critical to avoid over-iodination.

Q. How can the molecular structure of this compound be validated?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the indole core and substituents. The deshielding effect of the iodine atom on adjacent protons and carbons can validate its position.
  • X-ray Crystallography : Employ SHELX software for structure refinement and Mercury for visualizing crystal packing and intermolecular interactions (e.g., halogen bonding involving iodine) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula, with the iodine isotope pattern providing additional validation.

Q. What purification challenges arise with this compound, and how are they resolved?

  • Methodological Answer : The compound’s low solubility in common solvents (e.g., hexane) and tendency to co-elute with byproducts require optimized chromatographic conditions. Use gradient elution with ethyl acetate/hexane mixtures or dichloromethane/methanol. Recrystallization from dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may improve purity, as seen in analogous indole carboxylates .

Advanced Research Questions

Q. How does the 4-iodo substituent influence the electronic properties of the indole core?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., using the B3LYP functional) can map electron density distributions and frontier molecular orbitals. The iodine atom’s electron-withdrawing effect reduces HOMO energy, potentially enhancing reactivity in cross-coupling reactions. Compare with non-iodinated analogs using computational tools like those in the Colle-Salvetti framework .

Q. How can contradictory biological activity data for derivatives of this compound be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing iodine with bromine or methyl groups) to isolate electronic vs. steric effects.
  • Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability) to confirm activity. For example, hydrophobic interactions from the iodine atom may enhance binding in certain targets but reduce solubility, leading to variability .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Transition State Analysis : Model oxidative addition steps in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to assess activation barriers.
  • Solvent Effects : Use continuum solvation models (e.g., SMD) to evaluate solvent polarity impacts on reaction kinetics. Reference methodologies from correlation-energy density functional studies .

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